

# A Comparative Guide to Taniborbactam and Vaborbactam: Inhibition of Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Taniborbactam |           |
| Cat. No.:            | B611149       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global public health. A primary mechanism of resistance is the production of  $\beta$ -lactamase enzymes, which inactivate  $\beta$ -lactam antibiotics. These enzymes are broadly classified into four Ambler classes: A, C, and D, which utilize a serine residue for catalysis (serine- $\beta$ -lactamases, SBLs), and class B, the metallo- $\beta$ -lactamases (MBLs), which require zinc ions for their activity.[1][2] The development of  $\beta$ -lactamase inhibitors (BLIs) to be co-administered with  $\beta$ -lactam antibiotics is a critical strategy to combat this threat. This guide provides a detailed comparison of two boronic acid-based BLIs, **taniborbactam** and vaborbactam, with a specific focus on their efficacy against metallo- $\beta$ -lactamases.

# Vaborbactam: A Targeted Serine-β-Lactamase Inhibitor

Vaborbactam is a cyclic boronic acid-based  $\beta$ -lactamase inhibitor.[3][4] It is clinically approved in combination with the carbapenem meropenem (Vabomere®) for treating complicated urinary tract infections (cUTIs) and other serious infections caused by carbapenem-resistant Enterobacterales (CRE).[3][5][6]

Mechanism and Spectrum of Activity: Vaborbactam is a potent inhibitor of Ambler class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), and also



demonstrates activity against other class A (e.g., CTX-M, SHV, TEM) and class C (e.g., AmpC) serine-β-lactamases.[6][7][8] Its mechanism involves forming a covalent adduct with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of β-lactam hydrolysis.[9][10]

However, a crucial limitation of vaborbactam is its lack of significant inhibitory activity against class B MBLs and class D carbapenemases like OXA-48.[7][9][11] While some studies show weak, moderate inhibition of MBLs, its potency is approximately 20 to 100 times lower than against its primary class A targets.[9][10][12] This renders the meropenem-vaborbactam combination ineffective against pathogens whose primary resistance mechanism is MBL production.[13]

# Taniborbactam: A Broad-Spectrum Inhibitor with Potent Anti-MBL Activity

**Taniborbactam** (formerly VNRX-5133) is a novel, investigational bicyclic boronate BLI designed to have a broader spectrum of activity.[14][15] It is currently in late-stage clinical development in combination with the fourth-generation cephalosporin cefepime.[14][16]

Mechanism and Spectrum of Activity: **Taniborbactam** is distinguished from other clinical BLIs by its potent, direct inhibitory activity against enzymes from all four Ambler classes: A, B, C, and D.[14][17] It effectively inhibits not only SBLs like KPC, CTX-M, AmpC, and OXA-48 but also the most clinically significant subclass B1 MBLs, including New Delhi MBL (NDM) and Verona integron-encoded MBL (VIM) types.[18][19] **Taniborbactam**'s ability to inhibit MBLs addresses a critical gap in the activity of currently approved BLI combinations.[19]

Despite its broad MBL coverage, **taniborbactam** is not effective against IMP-type MBLs.[2][18] Furthermore, recent studies have identified that single amino acid substitutions in some MBLs, such as NDM-9 and VIM-83, can lead to reduced susceptibility to **taniborbactam**, highlighting a potential mechanism for future resistance.[20][21][22]

# Head-to-Head Comparison: Inhibition of Metallo-β-Lactamases



The fundamental difference between **taniborbactam** and vaborbactam lies in their activity against class B MBLs. While both are boronic acid derivatives, the bicyclic structure of **taniborbactam** enables potent interaction with the zinc-dependent active site of MBLs, an interaction that the cyclic structure of vaborbactam does not effectively achieve.[22]

This disparity is starkly illustrated by their respective inhibition constants (K<sub>i</sub>), where a lower value indicates higher potency.

- **Taniborbactam** demonstrates potent, low-micromolar to nanomolar inhibition of key MBLs like NDM-1 and VIM-2.[18][20]
- Vaborbactam shows very weak inhibition of these same enzymes, with K<sub>i</sub> values that are several orders of magnitude higher, indicating a lack of clinically meaningful activity.[20]



Click to download full resolution via product page

## **Data Presentation: Quantitative Inhibitory Activity**

The following table summarizes the reported inhibition constants ( $K_i$ ) for **taniborbactam** and vaborbactam against key serine- and metallo- $\beta$ -lactamases.



| β-Lactamase<br>Enzyme | Ambler Class | Taniborbactam<br>Κι (μΜ) | Vaborbactam<br>K <sub>ι</sub> (μΜ) | Reference(s) |
|-----------------------|--------------|--------------------------|------------------------------------|--------------|
| KPC-2                 | A (SBL)      | 0.017                    | 0.069                              | [9][18]      |
| CTX-M-15              | A (SBL)      | 0.012                    | 0.044                              | [9][18]      |
| P99 AmpC              | C (SBL)      | 0.009                    | 0.053                              | [9][18]      |
| OXA-48                | D (SBL)      | 0.35                     | >100 (weak activity)               | [9][18]      |
| NDM-1                 | B (MBL)      | 0.081                    | >30                                | [18][20]     |
| VIM-2                 | B (MBL)      | 0.019                    | >30                                | [18][20]     |
| IMP-1                 | B (MBL)      | >30                      | Not Reported                       | [18]         |

SBL: Serine- $\beta$ -Lactamase; MBL: Metallo- $\beta$ -Lactamase.  $K_i$  values represent the inhibitor concentration required to produce half-maximum inhibition; lower values indicate greater potency.

# **Experimental Protocols: Determining Inhibitory Activity**

The quantitative data presented above are typically generated through detailed enzymatic kinetic assays. The following is a generalized protocol for determining the inhibition constant  $(K_i)$  of a reversible, competitive inhibitor against a purified  $\beta$ -lactamase.

Objective: To determine the  $K_i$  of an inhibitor for a specific  $\beta$ -lactamase enzyme.

#### Materials:

- Purified β-lactamase enzyme (e.g., NDM-1, KPC-2).
- Chromogenic β-lactam substrate (e.g., Nitrocefin, CENTA).[23]
- Test inhibitor (taniborbactam or vaborbactam) at various concentrations.



- Assay Buffer (e.g., Phosphate, HEPES, or MOPS buffer at physiological pH, often supplemented with Zn<sup>2+</sup> for MBLs and a detergent like Tween-20).
- Microplate reader capable of kinetic measurements at the appropriate wavelength (e.g., 490 nm for Nitrocefin hydrolysis).[23][24]
- 96-well or 384-well microplates.[23]

#### Methodology:

- Reagent Preparation:
  - Prepare a stock solution of the purified enzyme in assay buffer.
  - Prepare a stock solution of the chromogenic substrate (e.g., 1 mM Nitrocefin in DMSO).
  - Prepare serial dilutions of the test inhibitor in assay buffer to cover a wide concentration range.
- Assay Setup:
  - In a microplate, add a fixed volume of assay buffer to each well.
  - Add a specific volume of the diluted test inhibitor to the 'test' wells. For 'no inhibitor' control
    wells, add an equivalent volume of assay buffer.
  - Add the purified enzyme solution to all wells to initiate a pre-incubation period (e.g., 10-15 minutes at a controlled temperature like 25°C) to allow the inhibitor to bind to the enzyme.
     [24]
- Kinetic Measurement:
  - To initiate the enzymatic reaction, add the chromogenic substrate to all wells simultaneously using a multichannel pipette or automated dispenser.
  - Immediately place the microplate in the reader and begin measuring the change in absorbance over time (e.g., every 30 seconds for 10-30 minutes).[24] The rate of substrate hydrolysis is directly proportional to the initial velocity (V<sub>0</sub>) of the reaction.







#### • Data Analysis:

- Calculate the initial velocity (V<sub>0</sub>) for each inhibitor concentration from the linear portion of the kinetic curve (Absorbance vs. Time).
- Plot the initial velocities against the corresponding inhibitor concentrations.
- To determine the K<sub>i</sub> value for a competitive inhibitor, perform the assay using multiple substrate concentrations.
- Analyze the resulting data using non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition or by using linearization methods such as a Dixon plot.





Click to download full resolution via product page



### Conclusion

**Taniborbactam** and vaborbactam represent two distinct strategies in the development of boronic acid-based β-lactamase inhibitors.

- Vaborbactam is a highly effective and clinically successful inhibitor of class A and C serine-β-lactamases, restoring the activity of meropenem against many challenging CRE pathogens.
   Its spectrum, however, does not extend to metallo-β-lactamases.
- Taniborbactam offers a much broader inhibitory profile, with potent activity against both serine-β-lactamases and, critically, the class B metallo-β-lactamases (NDM, VIM). This positions the cefepime-taniborbactam combination as a promising future therapeutic option for infections caused by MBL-producing organisms, a critical and growing area of unmet medical need.[19]

For researchers in drug development, the divergent activities of these two molecules underscore the structural nuances required to inhibit mechanistically distinct enzyme classes and highlight the success of **taniborbactam**'s bicyclic boronate scaffold in achieving pan-class β-lactamase inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Assays for beta-lactamase activity and inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meropenem/vaborbactam: a next generation  $\beta$ -lactam  $\beta$ -lactamase inhibitor combination PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Meropenem and Vaborbactam Monograph for Professionals Drugs.com [drugs.com]
- 6. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PubMed

### Validation & Comparative





[pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Profiling interactions of vaborbactam with metallo-β-lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling interactions of vaborbactam with metallo-β-lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies [mdpi.com]
- 12. Profiling interactions of vaborbactam with metallo-β-lactamases [cronfa.swan.ac.uk]
- 13. In Vitro Activity of New β-Lactamase Inhibitor Combinations against blaNDM, blaKPC, and ESBL-Producing Enterobacteriales Uropathogens PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cefepime-Taniborbactam-a Novel Combination Therapy for Multidrug-Resistant Pathogens PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. drugs.com [drugs.com]
- 17. contagionlive.com [contagionlive.com]
- 18. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. journals.asm.org [journals.asm.org]
- 21. The metallo-β-lactamases strike back: emergence of taniborbactam escape variants PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural basis of metallo-β-lactamase resistance to taniborbactam PMC [pmc.ncbi.nlm.nih.gov]
- 23. β-lactamase Activity Assay Creative Biolabs [creative-biolabs.com]
- 24. assaygenie.com [assaygenie.com]
- To cite this document: BenchChem. [A Comparative Guide to Taniborbactam and Vaborbactam: Inhibition of Metallo-β-Lactamases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611149#taniborbactam-vs-vaborbactam-inhibition-of-metallo-lactamases]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com